BenchChemオンラインストアへようこそ!

4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

IDO1 inhibition TDO inhibition Oxindole SAR

4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic small molecule belonging to the oxindole-benzamide class, with the molecular formula C₁₆H₁₃BrN₂O₂ and a molecular weight of 345.19 g/mol. Its structure features a 4-bromobenzamide moiety coupled to a 1-methyl-2-oxoindoline core, a scaffold associated with diverse biological activities.

Molecular Formula C16H13BrN2O2
Molecular Weight 345.19 g/mol
CAS No. 921813-69-6
Cat. No. B6559659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
CAS921813-69-6
Molecular FormulaC16H13BrN2O2
Molecular Weight345.19 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H13BrN2O2/c1-19-14-7-6-13(8-11(14)9-15(19)20)18-16(21)10-2-4-12(17)5-3-10/h2-8H,9H2,1H3,(H,18,21)
InChIKeyHKRUGIGLEDXUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921813-69-6): Chemical Identity and Procurement Context


4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic small molecule belonging to the oxindole-benzamide class, with the molecular formula C₁₆H₁₃BrN₂O₂ and a molecular weight of 345.19 g/mol. Its structure features a 4-bromobenzamide moiety coupled to a 1-methyl-2-oxoindoline core, a scaffold associated with diverse biological activities. Despite its listing in several chemical vendor catalogs, an exhaustive search of primary literature, patent databases (including USPTO, Google Patents, and BindingDB), and authoritative repositories (PubChem, ChEMBL) returned no peer-reviewed research articles or granted patents that explicitly report biological, physicochemical, or selectivity data for this specific compound. This evidence gap is critical for procurement decisions that rely on quantitative performance benchmarking.

Procurement Risk of 4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide: Why Structural Analogs Cannot Be Safely Substituted


Within the oxindole-benzamide chemotype, minor substituent variations on the benzamide ring can drastically alter target engagement, selectivity, and pharmacokinetic profiles. For example, in related indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor series, moving the halogen from the 4-position to the 3-position or replacing bromine with fluorine has been shown to shift potency by more than 10-fold in cellular assays. No comparative data exist for 4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide against its closest analogs (e.g., 4-fluoro, 3-bromo, or 4-methoxy derivatives) under identical experimental conditions, meaning that any assumption of functional equivalence is unsupported. Procurement of this compound as a substitute for a validated analog introduces unquantifiable risk.

Quantitative Differentiation Evidence for 4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921813-69-6)


Absence of Published Potency Data Against Biological Targets Precludes Comparator-Based Differentiation

A comprehensive search of peer-reviewed literature, patents, and bioactivity databases (BindingDB, ChEMBL, PubChem) yielded zero quantitative IC₅₀, Kd, or EC₅₀ values for 4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide against any biological target. In contrast, structurally related oxindole-benzamide analogs (e.g., C3-substituted oxindole derivatives) have reported IDO1 IC₅₀ values ranging from 0.19 µM to 0.62 µM in purified enzyme assays. No head-to-head or cross-study comparison is possible.

IDO1 inhibition TDO inhibition Oxindole SAR

Lack of Selectivity Profiling Precludes Assessment of Off-Target Risk Relative to In-Class Comparators

No selectivity panel data (kinase profiling, CEREP panel, or similar broad-target screening) are publicly available for 4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide. In the broader oxindole-benzamide class, certain analogs have demonstrated polypharmacology (e.g., concurrent HDAC inhibition and tubulin binding), which can be either advantageous or detrimental depending on the application context. The absence of selectivity data for this specific compound means that its off-target risk profile is entirely unknown, whereas several in-class analogs have published selectivity fingerprints.

Selectivity profiling Off-target activity Kinase panel

No ADME, Pharmacokinetic, or In Vivo Efficacy Data Exist for Procurement Risk Assessment

A search of PubMed, Google Scholar, and patent examples returned no ADME (absorption, distribution, metabolism, excretion), pharmacokinetic (e.g., oral bioavailability, half-life, clearance), or in vivo efficacy data for 4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide. Several structurally related oxindole derivatives have progressed to in vivo evaluation, with reported oral bioavailability values and tumor growth inhibition metrics in xenograft models. The target compound cannot be benchmarked against these analogs for developability assessment.

ADME Pharmacokinetics In vivo efficacy

Application Scenarios for 4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide: Evidence-Limited Guidance


De Novo SAR Exploration of the 4-Bromo Oxindole-Benzamide Chemotype

Given the complete absence of published activity data, this compound may serve as a starting point for structure-activity relationship (SAR) studies aimed at mapping the biological consequences of 4-bromo substitution on the oxindole-benzamide scaffold. Researchers would need to generate all primary activity data (biochemical IC₅₀, cellular potency, selectivity panels) internally, as no reference datasets exist to guide experimental design or benchmark results.

Negative Control or Inactive Analog in Target-Based Assays (Unvalidated)

If independent testing confirms that 4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide lacks activity against the target of interest, it could theoretically serve as a negative control compound. However, this application scenario is entirely hypothetical pending experimental validation, and procurement for this purpose carries the risk that the compound may exhibit unanticipated activity.

Synthetic Intermediate for Further Derivatization

The compound's 4-bromo substituent provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further diversification of the benzamide ring. This application is independent of the compound's biological activity and relies solely on its chemical reactivity.

Quote Request

Request a Quote for 4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.